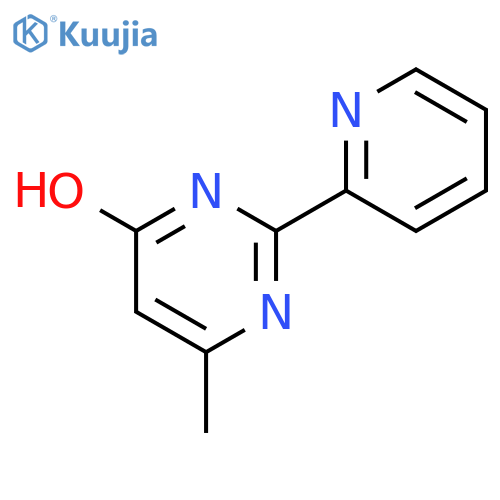Cas no 55417-80-6 (6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol)

55417-80-6 structure
商品名:6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
CAS番号:55417-80-6
MF:C10H9N3O
メガワット:187.197961568832
MDL:MFCD00114146
CID:943893
PubChem ID:135472985
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
- 4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE
- 4-HYDROXY-6-METHYL-2-PYRIDIN-2-YLPYRIMIDINE
- 6-methyl-2-(2-pyridinyl)-4(3H)-Pyrimidinone
- 6-Methyl-2-(2-pyridinyl)-4-pyrimidinol
- 6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one
- 2-(2-Pyridyl)-6-methyl-4(3H)-pyrimidinone
- 4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine
- 6-Methyl-2-(2-pyridyl)-4(3H)-pyrimidon
- 6-methyl-2-pyridin-2-yl-3H-pyrimidin-4-one
- methylpyridinylpyrimidinol
- 9F-313S
- AMY32868
- AKOS009158657
- 6-Methyl-2-pyridin-2-yl-pyrimidin-4-ol
- Z969560200
- HMS558P08
- MFCD00114146
- A870198
- 4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
- EN300-56520
- Maybridge1_006019
- SCHEMBL19690959
- J-518881
- CS-0061275
- 6-methyl-2-(pyridin-2-yl)pyrimidin-4(3h)-one
- 2-(4-Hydroxy-6-methyl-1,3-diazin-2-yl)pyridine
- 55417-80-6
- CCG-1720
- RDR 03731
- Maybridge1_006146
- SB52846
- 6-methyl-2-(pyridin-2-yl)-3H-pyrimidin-4-one
- CCG-1315
- RF 01053
- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- CHEMBL2398435
- AKOS005071426
- HMS558J13
- DTXSID50369391
- SR-01000633084-1
- Oprea1_101319
-
- MDL: MFCD00114146
- インチ: InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)
- InChIKey: DQUCWFVHSABFCW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=N1)C2=CC=CC=N2)O
計算された属性
- せいみつぶんしりょう: 187.07500
- どういたいしつりょう: 187.074561919 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- ぶんしりょう: 187.20
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- ゆうかいてん: 114-116°
- PSA: 58.90000
- LogP: 1.55260
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol セキュリティ情報
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D546272-5g |
2-(4-Hydroxy-6-methyl-1,3-diazin-2-yl)pyridine |
55417-80-6 | 97% | 5g |
$1000 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1048940-1g |
4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE |
55417-80-6 | 95% | 1g |
$265 | 2024-06-06 | |
| TRC | M342338-50mg |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-56520-10.0g |
6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 97% | 10.0g |
$821.0 | 2023-06-27 | |
| abcr | AB338879-10g |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, 95%; . |
55417-80-6 | 95% | 10g |
€1284.80 | 2025-02-17 | |
| Enamine | EN300-56520-0.25g |
6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 97% | 0.25g |
$51.0 | 2023-06-27 | |
| abcr | AB338879-5 g |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, 95%; . |
55417-80-6 | 95% | 5g |
€696.70 | 2023-04-26 | |
| Matrix Scientific | 045825-5g |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, >95% |
55417-80-6 | >95% | 5g |
$620.00 | 2023-09-08 | |
| Alichem | A029188595-1g |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 95% | 1g |
$231.66 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-311259-500 mg |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, |
55417-80-6 | 500MG |
¥1,730.00 | 2023-07-11 |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
55417-80-6 (6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:55417-80-6)6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):154.0/413.0/761.0